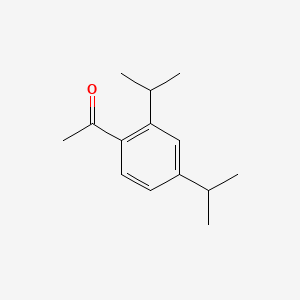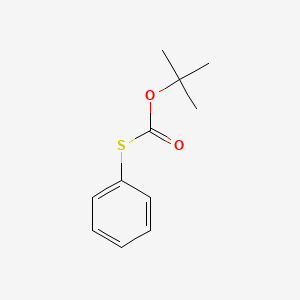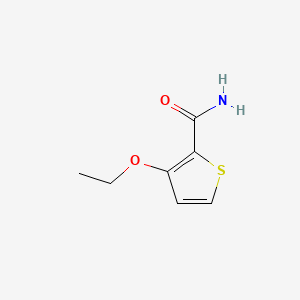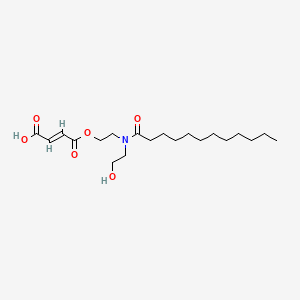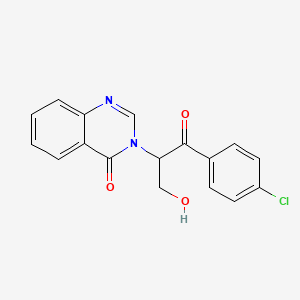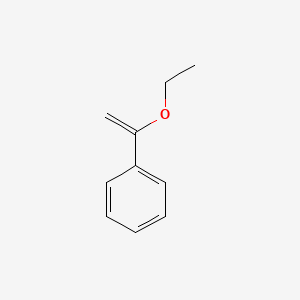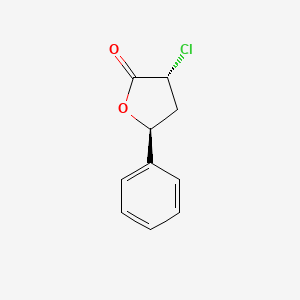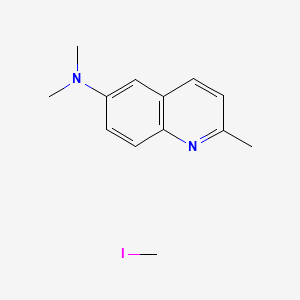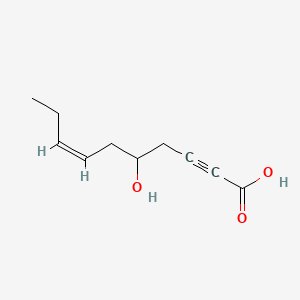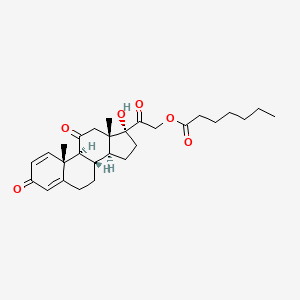
17,21-Dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate involves several steps. The starting material is typically a steroidal compound, which undergoes a series of chemical reactions including hydroxylation and esterification to introduce the heptanoate group at the 21st position. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Analyse Chemischer Reaktionen
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the double bonds in the steroidal structure.
Substitution: The hydroxyl groups at positions 17 and 21 can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other steroidal compounds.
Biology: This compound is studied for its potential effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of inflammatory conditions.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of 17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate involves its interaction with specific molecular targets in the body. It binds to steroid receptors, modulating the expression of genes involved in inflammation and immune response. The pathways affected by this compound include the glucocorticoid receptor pathway, which plays a crucial role in regulating inflammation .
Vergleich Mit ähnlichen Verbindungen
17,21-dihydroxypregna-1,4-diene-3,11,20-trione 21-heptanoate is unique compared to other similar steroidal compounds due to its specific functional groups and molecular structure. Similar compounds include:
17-hydroxyprogesterone: A precursor in the biosynthesis of corticosteroids.
Corticosterone: A steroid hormone involved in the regulation of energy, immune reactions, and stress responses.
Prednisolone: A synthetic glucocorticoid used to treat inflammatory and autoimmune conditions.
This compound’s unique structure and functional groups make it a valuable intermediate in the synthesis of various steroidal drugs and research chemicals.
Eigenschaften
CAS-Nummer |
85959-59-7 |
|---|---|
Molekularformel |
C28H38O6 |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
[2-[(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] heptanoate |
InChI |
InChI=1S/C28H38O6/c1-4-5-6-7-8-24(32)34-17-23(31)28(33)14-12-21-20-10-9-18-15-19(29)11-13-26(18,2)25(20)22(30)16-27(21,28)3/h11,13,15,20-21,25,33H,4-10,12,14,16-17H2,1-3H3/t20-,21-,25+,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
QOCHLIUSCKIIRS-JGCKISFHSA-N |
Isomerische SMILES |
CCCCCCC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CCC4=CC(=O)C=C[C@]34C)C)O |
Kanonische SMILES |
CCCCCCC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4=CC(=O)C=CC34C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




